5-Methoxybenzo[d]thiazole-2-thiol

Catalog No.
S756971
CAS No.
55690-60-3
M.F
C8H7NOS2
M. Wt
197.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxybenzo[d]thiazole-2-thiol

CAS Number

55690-60-3

Product Name

5-Methoxybenzo[d]thiazole-2-thiol

IUPAC Name

5-methoxy-3H-1,3-benzothiazole-2-thione

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

InChI

InChI=1S/C8H7NOS2/c1-10-5-2-3-7-6(4-5)9-8(11)12-7/h2-4H,1H3,(H,9,11)

InChI Key

JDPITNFDYXOKRM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=S)N2

Canonical SMILES

COC1=CC2=C(C=C1)SC(=S)N2

The exact mass of the compound 5-Methoxybenzo[d]thiazole-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methoxybenzo[d]thiazole-2-thiol is a bifunctional heterocyclic building block characterized by a highly reactive 2-thiol group and an electron-donating 5-methoxy substituent. In commercial procurement and advanced material design, it is primarily sourced as a critical precursor for synthesizing tunable thiol-methylsulfone (MS) hydrogel crosslinkers, modifying rubber vulcanization profiles, and developing targeted pharmaceutical agents. The presence of the 5-methoxy group precisely modulates the electron density of the benzothiazole core, making it an ideal starting material when standard unsubstituted benzothiazoles exhibit excessive crosslinking reactivity or lack the necessary regiochemical handles for downstream etherification and structural optimization [REFS-1, REFS-2].

Substituting 5-methoxybenzo[d]thiazole-2-thiol with standard 2-mercaptobenzothiazole (MBT) or alternative crosslinking precursors fundamentally disrupts processability and end-product viability. In hydrogel formulation, replacing the benzothiazole-derived methylsulfone system with highly electron-withdrawing alternatives, such as phenyl-oxadiazole (Ox), accelerates the second-order coupling rate by over three orders of magnitude, causing premature gelation that prevents effective cell encapsulation [1]. Furthermore, in pharmaceutical synthesis targeting specific kinases, the methoxy group at the 5-position is structurally non-negotiable; utilizing a 6-methoxy regioisomer or an unsubstituted core fails to provide the precise steric and electronic positioning required for subsequent functionalization and optimal active-site binding [2].

Tunable Gelation Kinetics for Cell Encapsulation Hydrogels

When utilized to synthesize 2-(methylsulfonyl)-1,3-benzothiazole (Bt) macromers for hydrogel crosslinking, 5-methoxybenzo[d]thiazole-2-thiol provides a highly controlled reaction profile. The resulting Bt-system exhibits a second-order reaction rate constant (k2) of 0.3–0.5 M^-1 s^-1. In direct contrast, the phenyl-oxadiazole (Ox) MS system reacts at an ultra-fast 450 M^-1 s^-1, which is excessively rapid for practical handling. The attenuated reactivity of the Bt system perfectly matches the ideal kinetic window (~10^-1 to 10^2 M^-1 s^-1) required for uniform cell encapsulation without premature crosslinking [1].

Evidence DimensionSecond-order reaction rate constant (k2) for thiol-coupling
Target Compound Data0.3–0.5 M^-1 s^-1 (Bt system derived from target)
Comparator Or Baseline450 M^-1 s^-1 (Phenyl-oxadiazole / Ox system)
Quantified Difference~1,000-fold reduction in reaction rate
ConditionsAqueous buffer at pH 7.4 for living cell encapsulation

Prevents premature gelation, ensuring scientists have sufficient handling time to manipulate and cast cell-laden hydrogels.

Precursor Cost-Efficiency for Macromer Scale-Up

For industrial or large-scale laboratory production of thiol-reactive macromers, precursor cost is a primary procurement bottleneck. The synthesis of the highly reactive Ox-MS precursor is cost-prohibitive at approximately 1,000 € per gram. By contrast, 5-methoxybenzo[d]thiazole-2-thiol serves as the starting material for the Bt-MS system, which can be prepared at a precursor cost of approximately 30 € per gram. This massive reduction in raw material expenditure is achieved without compromising the water solubility or the stability of the resulting aryl-thioether adducts [1].

Evidence DimensionCommercial precursor cost for MS-hydrogel synthesis
Target Compound Data~30 € per gram (Target compound / Bt precursor system)
Comparator Or Baseline~1,000 € per gram (Ox precursor system)
Quantified Difference97% reduction in precursor procurement cost
ConditionsCommercial sourcing for 4-arm star PEG macromer synthesis

Enables the economically viable scale-up of advanced 3D cell culture matrices and tissue engineering therapeutics.

Alkoxy-Tuned Vulcanization Acceleration in Rubber Compounding

In the production of pneumatic tires, the electronic profile of the vulcanization accelerator directly impacts processing safety and final tread properties. Unlike unsubstituted 2-mercaptobenzothiazole (MBT), 5-methoxybenzo[d]thiazole-2-thiol functions as an alkoxy-substituted accelerator. When compounded at 0.2 to 10.0 parts by weight per 100 parts of rubber, the electron-donating 5-methoxy group modifies the sulfur crosslinking kinetics. This structural modification prevents the scorch issues sometimes associated with highly active unsubstituted accelerators, ultimately improving the controllability and ride comfort characteristics of the final vulcanized rubber [1].

Evidence DimensionVulcanization control and accelerator formulation
Target Compound DataUtilized at 0.2–10.0 phr; methoxy group modulates crosslinking
Comparator Or BaselineUnsubstituted 2-mercaptobenzothiazole (MBT)
Quantified DifferenceAlkoxy substitution alters crosslink density and scorch time compared to the unsubstituted baseline
ConditionsTread rubber compounding with aluminum hydroxide and resin softeners

Allows tire manufacturers to fine-tune the curing process, balancing factory processability with the mechanical performance of the final tire tread.

Regioselective Scaffold for Raf Kinase Inhibitor Synthesis

The synthesis of potent Raf kinase inhibitors requires precise spatial orientation of functional groups on the benzothiazole core. 5-Methoxybenzo[d]thiazole-2-thiol provides an essential 5-position oxygen handle. During synthesis, the methoxy group can be cleaved to a phenol or utilized to direct subsequent bromination and amination reactions. This specific regiochemistry is critical for yielding final inhibitor compounds that achieve an IC50 of less than 200 nM against Raf kinases. Substituting this precursor with a 6-methoxy analog or an unsubstituted core fails to produce the required pharmacophore geometry for effective target binding [1].

Evidence DimensionPrecursor suitability for targeted enzyme inhibition
Target Compound DataYields 5-substituted benzothiazole inhibitors (IC50 < 200 nM)
Comparator Or Baseline6-methoxy or unsubstituted benzothiazole-2-thiol
Quantified DifferenceEssential for achieving sub-200 nM IC50 thresholds; alternative isomers disrupt active site fit
ConditionsMulti-step synthesis involving bromination, amination, and kinase assay screening

Guarantees the correct structural geometry required for high-affinity binding in oncology drug discovery pipelines.

Synthesis of Tunable Cell-Encapsulation Hydrogels

5-Methoxybenzo[d]thiazole-2-thiol is the optimal starting material for synthesizing 2-(methylsulfonyl)-1,3-benzothiazole (Bt) macromers. Because it provides a significantly slower, more controlled reaction rate (k2 = 0.3–0.5 M^-1 s^-1) and a 97% lower precursor cost compared to Ox-systems, it is the preferred choice for formulating cytocompatible hydrogels used in 3D cell cultures and tissue engineering [1].

Advanced Rubber Compounding for Pneumatic Tires

In industrial rubber manufacturing, this compound is procured as an alkoxy-substituted vulcanization accelerator. When added at 0.2 to 10 phr, the 5-methoxy group modifies the curing kinetics compared to standard MBT, offering improved scorch safety and enhancing the long-term ride comfort and controllability of tire treads [2].

Pharmaceutical Development of Kinase and MAO-B Inhibitors

The compound serves as a highly specific regiochemical building block in medicinal chemistry. Its 5-methoxy substituent provides a necessary functional handle for synthesizing high-affinity Raf kinase inhibitors (IC50 < 200 nM) and targeted MAO-B inhibitors, where the precise positioning of the oxygen atom is critical for enzyme active-site binding [3].

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

55690-60-3

Wikipedia

2-Mercapto-5-methoxybenzothiazole

Dates

Last modified: 08-15-2023

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